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molecular formula C10H16O2 B093084 Cyclohexyl methacrylate CAS No. 101-43-9

Cyclohexyl methacrylate

Cat. No. B093084
M. Wt: 168.23 g/mol
InChI Key: OIWOHHBRDFKZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04117238

Procedure details

400 g of methyl methacrylate (4 mole), 200 g of cyclohexanol (2 mole) and 0.30 g of N,N'-diphenylbenzidine (500 ppm) are added to a 1 liter round-bottomed flask. Azeotropic dehydration is accomplished by conducting air through the resulting mixture, by way of a 1 m vigreux column. After cooling of the contents of the flask to about 75° C., 3 g of potassium cyanide (0.5%) are added, and the methyl methacrylate/methanol-azeotrope is distilled-off at a temperature of 65° C. at the head of the column. The trans-esterification is completed after 3.5 hours. After cooling of the flask, the sump is filtered to remove the potassium cyanide, and the filter residue is washed with a little methyl methacrylate. The filtrate is concentrated at 40° C. under a water jet vacuum. A residue of cyclohexyl methacrylate of 310 g = 85% will result.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
methyl methacrylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH:8]1(O)[CH2:13][CH2:12]C[CH2:10][CH2:9]1.C1(NC2C=CC(C3C=CC(NC4C=CC=CC=4)=CC=3)=CC=2)C=CC=CC=1.[C-]#N.[K+].C(OC)(=O)C(C)=C.CO>>[C:1]([O:6][CH:7]1[CH2:12][CH2:13][CH2:8][CH2:9][CH2:10]1)(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
200 g
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=C(C=C1)C1=CC=C(NC2=CC=CC=C2)C=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
methyl methacrylate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is distilled-off at a temperature of 65° C. at the head of the column
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the flask
FILTRATION
Type
FILTRATION
Details
the sump is filtered
CUSTOM
Type
CUSTOM
Details
to remove the potassium cyanide
WASH
Type
WASH
Details
the filter residue is washed with a little methyl methacrylate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated at 40° C. under a water jet vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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